Cas no 64299-23-6 (4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid)
4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-amino-1-pentyl-
- 4-amino-1-n-pentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- ACMC-20lrdk
- AGN-PC-001WQU
- CTK2I9232
- SureCN5927938
- DB-184643
- 4-AMINO-1-PHENYLPYRAZOLE-3,5-DICARBOXYLIC ACID
- 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylicacid
- 64299-23-6
-
- Inchi: 1S/C11H9N3O4/c12-7-8(10(15)16)13-14(9(7)11(17)18)6-4-2-1-3-5-6/h1-5H,12H2,(H,15,16)(H,17,18)
- InChI Key: NREUJEOSWRVHNA-UHFFFAOYSA-N
- SMILES: OC(C1=C(C(C(=O)O)=NN1C1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 247.05937
- Monoisotopic Mass: 247.05930578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 118Ų
Experimental Properties
- PSA: 118.44
4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002664-1g |
4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid |
64299-23-6 | 95% | 1g |
$939.36 | 2023-09-01 | |
| Chemenu | CM187888-1g |
4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid |
64299-23-6 | 95% | 1g |
$1061 | 2021-08-05 | |
| Chemenu | CM187888-1g |
4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid |
64299-23-6 | 95% | 1g |
$894 | 2023-02-02 |
4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid
Recent Advances in the Study of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid (CAS: 64299-23-6)
4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid (CAS: 64299-23-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its pyrazole core and dicarboxylic acid functionalities, has been explored for its role in modulating various biological pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its potential as a lead compound for drug development.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the efficient synthesis of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid via a multi-step reaction pathway, optimizing yield and purity. The researchers employed NMR spectroscopy and mass spectrometry to confirm the compound's structure, ensuring its suitability for further biological testing. The study also explored the compound's stability under physiological conditions, a critical factor for its potential use in vivo.
In another groundbreaking study, researchers investigated the compound's interaction with specific enzyme targets, particularly those involved in inflammatory pathways. The results demonstrated that 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid exhibits significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This finding suggests its potential as an anti-inflammatory agent, with possible applications in treating conditions such as arthritis and chronic pain.
Further research has explored the compound's role in cancer therapy. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid showed promising activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study attributed this activity to the compound's ability to interfere with cellular signaling pathways involved in apoptosis and proliferation.
Despite these promising findings, challenges remain in the development of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and preclinical studies. However, the compound's versatility and demonstrated biological activity make it a compelling candidate for continued research in the field of medicinal chemistry.
In conclusion, recent studies on 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid (CAS: 64299-23-6) highlight its potential as a multifunctional scaffold for drug development. Its ability to interact with diverse biological targets, coupled with its synthetic accessibility, positions it as a valuable tool for exploring new therapeutic strategies. Future research should focus on optimizing its pharmacological properties and expanding its applications in treating various diseases.
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